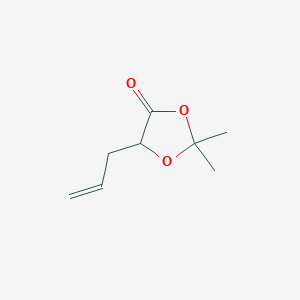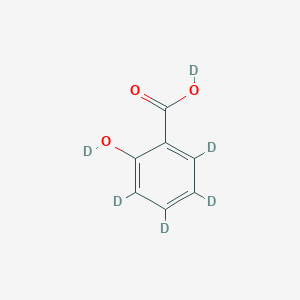
Salicylic acid-d6
Descripción general
Descripción
Salicylic acid-d6, also known as 2-Hydroxybenzoic acid-d6, is a deuterated form of salicylic acid. It is a stable isotope-labeled compound where six hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Salicylic acid-d6 can be synthesized through several methods. One common approach involves the deuteration of salicylic acid using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically occurs under reflux conditions to ensure complete exchange of hydrogen atoms with deuterium .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of deuterated reagents and solvents. The process begins with the synthesis of deuterated benzene, which is then converted to deuterated phenol. The phenol undergoes Kolbe-Schmitt carboxylation to produce this compound. This method ensures high isotopic purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Salicylic acid-d6 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: this compound can be oxidized to produce 2,5-dihydroxybenzoic acid-d6.
Reduction: Reduction of this compound can yield catechol-d6.
Substitution: Electrophilic aromatic substitution reactions can occur, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products:
Oxidation: 2,5-Dihydroxybenzoic acid-d6.
Reduction: Catechol-d6.
Substitution: Nitro-salicylic acid-d6, halogenated this compound.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Salicylic acid-d6 exerts its effects through mechanisms similar to salicylic acid. It inhibits the enzyme cyclooxygenase (COX), thereby reducing the production of prostaglandins, which are mediators of inflammation and pain. This inhibition is irreversible and affects both COX-1 and COX-2 enzymes . Additionally, this compound can modulate various signaling pathways involved in inflammation and cell death .
Comparación Con Compuestos Similares
Salicylic acid-d4: Another deuterated form of salicylic acid with four deuterium atoms.
Salicylic acid-α-13C: A carbon-13 labeled form of salicylic acid.
Methyl salicylate-d3: A deuterated form of methyl salicylate.
Uniqueness: Salicylic acid-d6 is unique due to its high degree of deuteration, which provides distinct advantages in NMR spectroscopy and mass spectrometry. The presence of six deuterium atoms enhances its stability and allows for more accurate tracing in metabolic studies compared to compounds with fewer deuterium atoms .
Propiedades
IUPAC Name |
deuterio 2,3,4,5-tetradeuterio-6-deuteriooxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/i1D,2D,3D,4D/hD2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSDEFSMJLZEOE-UDDMDDBKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O[2H])O[2H])[2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




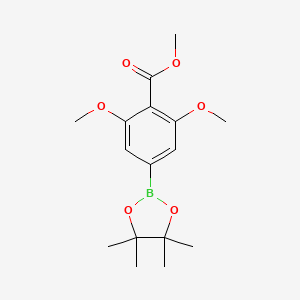
![Benzyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B8238344.png)
![1-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine](/img/structure/B8238355.png)



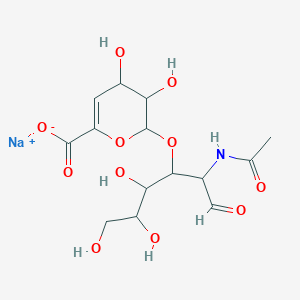

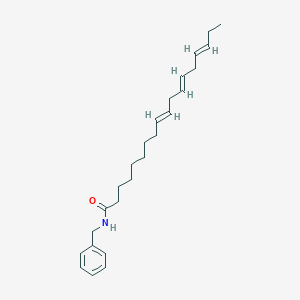
![1-[(Z)-2-methylsulfanyl-1-(2-pentoxyphenyl)ethenyl]imidazole;hydrochloride](/img/structure/B8238426.png)
